molecular formula C13H9FOS B6323211 (E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone CAS No. 1820797-72-5

(E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone

Cat. No.: B6323211
CAS No.: 1820797-72-5
M. Wt: 232.27 g/mol
InChI Key: DVSAXQJFVLCILM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into its corresponding alcohol or alkane derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s chalcone structure may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the fluorine atom and the thiophene ring may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

    (E)-3-(4-Fluoro-phenyl)-1-thiophen-2-yl-propenone: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    (E)-3-(2-Chloro-phenyl)-1-thiophen-2-yl-propenone: Similar structure with a chlorine atom instead of fluorine.

    (E)-3-(2-Methyl-phenyl)-1-thiophen-2-yl-propenone: Similar structure with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in (E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone imparts unique electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FOS/c14-11-5-2-1-4-10(11)7-8-12(15)13-6-3-9-16-13/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSAXQJFVLCILM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone
Reactant of Route 2
Reactant of Route 2
(E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone
Reactant of Route 3
Reactant of Route 3
(E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone
Reactant of Route 4
Reactant of Route 4
(E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone
Reactant of Route 6
Reactant of Route 6
(E)-3-(2-Fluoro-phenyl)-1-thiophen-2-yl-propenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.